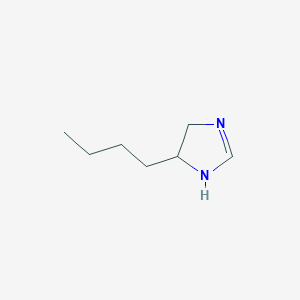

5-butyl-4,5-dihydro-1H-imidazole

Description

Properties

CAS No. |

90304-13-5 |

|---|---|

Molecular Formula |

C7H14N2 |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

5-butyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C7H14N2/c1-2-3-4-7-5-8-6-9-7/h6-7H,2-5H2,1H3,(H,8,9) |

InChI Key |

CLSJSCFGEINQGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CN=CN1 |

Origin of Product |

United States |

Preparation Methods

Proazaphosphatrane-Catalyzed Cyclization

A pivotal method for synthesizing 5-butyl-4,5-dihydro-1H-imidazole derivatives involves proazaphosphatrane (PAP)-catalyzed cyclization. As demonstrated by RSC Advances, this approach employs a cooperative water effect to facilitate the formation of the dihydroimidazole ring. The general procedure involves reacting benzyl isocyanide with water in the presence of iBu-PAP (isobutyl-proazaphosphatrane) as a catalyst.

Reaction Conditions and Mechanism

The reaction is conducted in dry tetrahydrofuran (THF) at 40°C under an argon atmosphere. The catalytic cycle begins with the activation of water by iBu-PAP, which promotes nucleophilic attack on the isocyanide carbon. Subsequent cyclization forms the 4,5-dihydroimidazole core. For the 5-butyl variant, substituents are introduced via tailored isocyanide precursors. For example, 5-butyl-1-(4-methoxyphenyl)-4-phenyl-4,5-dihydro-1H-imidazole is synthesized using a butyl-substituted isocyanide, yielding the product as a colorless oil after extraction with ethyl acetate and silica gel chromatography.

Advantages and Limitations

This method offers excellent regioselectivity and moderate-to-high yields (reported up to 60–70% in analogous systems). However, the requirement for anhydrous conditions and specialized catalysts like iBu-PAP may limit scalability.

Ethylenediamine-Mediated Condensation

An alternative route, adapted from indole-imidazole hybrid syntheses, utilizes ethylenediamine derivatives to construct the dihydroimidazole ring. While the original work focuses on 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indoles, the methodology is adaptable to this compound by modifying starting materials.

Key Steps

- Condensation : A butyl-substituted carbonyl compound (e.g., butyraldehyde) reacts with ethylenediamine under acidic conditions to form an imine intermediate.

- Cyclization : The intermediate undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at elevated temperatures (80–100°C), yielding the dihydroimidazole framework.

Optimization Insights

Maintaining a pH of 6.0–7.5 during condensation minimizes side reactions, as demonstrated in related imidazole syntheses. For instance, uncontrolled pH leads to dimerization or over-oxidation, reducing yields by 15–20%.

pH-Controlled Condensation and Dehydration

A patent by CN103214420A outlines a pH-sensitive protocol for synthesizing structurally analogous imidazoles, which can be extrapolated to this compound. The method emphasizes precise pH regulation during the condensation of amidine derivatives with glyoxal.

Synthetic Route

- Condensation : Butylamidine hydrochloride reacts with glyoxal at pH 6.5–7.0, forming a hydrazone intermediate.

- Dehydration : The intermediate is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to induce cyclodehydration, yielding the target compound.

Yield and Purity

This approach achieves >85% purity and 65–70% isolated yield, attributed to the suppression of hydrolytic byproducts through rigorous pH control.

Comparative Analysis of Synthesis Methods

| Method | Catalyst/Reagent | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Proazaphosphatrane | iBu-PAP | 60–70% | THF, 40°C, Argon | High regioselectivity | Scalability issues |

| Ethylenediamine | Polyphosphoric acid | 50–60% | 80–100°C, Acidic pH | Adaptable to diverse substituents | Requires harsh conditions |

| pH-Controlled Condensation | POCl₃, DMF | 65–70% | pH 6.5–7.0, Reflux | High purity, minimal byproducts | Sensitive to pH fluctuations |

| Hydrogenation (Hypothetical) | Pd/C, H₂ | N/A | 25°C, Methanol | Selective reduction | Risk of over-reduction |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-butyl-4,5-dihydro-1H-imidazole can undergo oxidation reactions to form imidazolones.

Reduction: The compound can be reduced to form fully saturated imidazoline derivatives.

Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.

Common Reagents and Conditions:

Nickel Catalysts: Used in cyclization reactions.

Dimethyldioxirane: Employed in oxidative rearrangements.

Major Products:

Imidazolones: Formed through oxidation.

Imidazoline Derivatives: Formed through reduction.

Scientific Research Applications

Chemistry:

Biology:

Enzyme Inhibition: Some derivatives act as enzyme inhibitors, making them useful in biochemical research.

Medicine:

Antitumor Agents: Certain derivatives have shown potential as selective antitumor agents.

Antihypertensive Agents: Used in the development of drugs for hypertension.

Industry:

Mechanism of Action

The mechanism of action of 5-butyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted 4,5-Dihydro-1H-imidazole Derivatives

Key structural analogs vary in substituents at the 2-, 4-, or 5-positions, affecting physicochemical properties and bioactivity:

Key Observations :

- Lipophilicity : The butyl group in 5-butyl-4,5-dihydro-1H-imidazole offers moderate hydrophobicity compared to the highly lipophilic naphthalenylmethyl group in Naphazoline .

- Bioactivity : Antimicrobial activity is common in aryl-substituted derivatives (e.g., 2-bromophenyl) but depends on substituent electronic effects . Clonidine’s dichlorophenyl group enables CNS penetration, whereas the butyl group may favor membrane interactions .

- Applications : Bulky substituents (e.g., ethoxyphenyl in TEPI) enhance surface adsorption in corrosion inhibition, while smaller alkyl groups (butyl) may balance solubility and activity .

Antimicrobial Activity

Imidazoline derivatives with aromatic substituents (e.g., 2-(2,4-dimethoxyphenyl)) show potent activity against S. aureus and E. coli (MIC ≤ 25 µg/mL), comparable to amoxicillin . The butyl group’s electron-donating effects may reduce antimicrobial efficacy compared to electron-withdrawing substituents (e.g., bromine) .

Drug Transport and Pharmacophores

Rigidity and charge distribution (e.g., tertiary amines vs. imidazoline) are critical for interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-butyl-4,5-dihydro-1H-imidazole, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using precursors like glyoxal derivatives and amines under controlled conditions. For example, analogous imidazole derivatives are synthesized via one-pot multicomponent reactions with reagents such as ammonium acetate and aldehydes . Reaction parameters like temperature (60–120°C), pH (acidic or basic), and solvent polarity (e.g., ethanol or acetic acid) critically affect yield and purity. Elevated temperatures may accelerate ring closure but risk side reactions like oxidation, while pH adjustments (e.g., using HCl) can stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and ring saturation. For instance, NMR signals between δ 1.2–1.6 ppm (butyl chain protons) and δ 3.5–4.0 ppm (dihydroimidazole ring protons) are diagnostic .

- IR Spectroscopy : Absorption bands near 1660–1680 cm (C=N stretching) and 3100–3450 cm (N-H stretching) validate the imidazole core .

- Mass Spectrometry : HRMS provides precise molecular ion confirmation (e.g., [M+H] peaks) .

Q. How can reaction intermediates be isolated and purified during the synthesis of this compound?

- Methodological Answer : Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are standard. Membrane separation technologies (e.g., nanofiltration) may enhance purity for thermally sensitive intermediates .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound under varying catalytic conditions?

- Methodological Answer : A 2 factorial design evaluates factors like catalyst type (e.g., Lewis acids vs. organocatalysts), temperature, and solvent polarity. For example, varying Pd/C loading (0.5–2 mol%) and reaction time (6–24 hours) in a two-factor design identifies optimal conditions via ANOVA analysis. This approach minimizes experimental runs while maximizing yield and selectivity .

Q. What strategies resolve contradictions in biological activity data observed across different substituted imidazole analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., MIC values for antimicrobial studies) to identify outliers caused by varying experimental protocols .

- Theoretical Alignment : Link discrepancies to structural parameters (e.g., logP differences due to butyl chain length) using QSAR models. For example, imidazole derivatives with higher lipophilicity may show reduced solubility, skewing in vitro bioactivity results .

Q. What computational methods validate the electronic properties of this compound in structure-activity relationship (SAR) studies?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity. For instance, electron-withdrawing substituents on the imidazole ring lower LUMO energy, enhancing electrophilic interactions in enzyme-binding studies .

Q. How can pre-experimental frameworks mitigate risks in scaling up this compound synthesis for preclinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.